molecular formula C12H14O2 B11908322 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one

6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one

Cat. No.: B11908322
M. Wt: 190.24 g/mol
InChI Key: QVTGADLKHVAOOB-UHFFFAOYSA-N
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Description

Palladium/Norbornene Cooperative Catalysis

The palladium/norbornene (Pd/NBE) cooperative catalytic system has emerged as a powerful tool for constructing polysubstituted indenones. This method enables direct annulation between simple aryl iodides and unsaturated carboxylic acid anhydrides, bypassing traditional multistep sequences. For example, Liu et al. demonstrated that Pd/NBE catalysis facilitates the synthesis of indenone-based natural products like pauciflorol F and acredinone A through ortho acylation reactions. The regioselectivity is controlled by the norbornene backbone, which acts as a transient mediator to direct substituent placement. A key advantage lies in the system’s ability to tolerate bulky substrates, as evidenced by the gram-scale synthesis of penta-substituted indenones with yields exceeding 70%.

Table 1: Comparative Analysis of Catalytic Methods for Indenone Synthesis

Catalyst System Substrates Yield (%) Regioselectivity Control Reference
Pd/NBE Aryl iodides, anhydrides 70–85 Complete
Au(I) 1,5-Diynes 65–92 Moderate
Rh(III) Sulfoxonium ylides 60–88 High

Gold(I) catalysis offers complementary reactivity, particularly in cyclization reactions involving 1,5-diynes. Density functional theory (DFT) studies reveal that Au(I) coordination initiates a 1,5-hydrogen shift, which serves as the rate-determining step in indenone formation. Electron-donating and withdrawing groups on the alkyne terminus significantly influence reaction kinetics, with methoxy migration observed in acetal-based substrates. This mechanistic insight has guided the design of Au-catalyzed protocols capable of assembling indenones with two carbonyl groups and one C–C bond in a single pot.

Properties

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

6-ethyl-5-methoxy-2,3-dihydroinden-1-one

InChI

InChI=1S/C12H14O2/c1-3-8-6-10-9(4-5-11(10)13)7-12(8)14-2/h6-7H,3-5H2,1-2H3

InChI Key

QVTGADLKHVAOOB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C2CCC(=O)C2=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Michael addition reaction, where a suitable Michael acceptor is reacted with an appropriate nucleophile under controlled conditions. For instance, the reaction of 5,6-dimethoxy-2-methylene-2,3-dihydro-1H-inden-1-one with aromatic amines can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as ultrasound irradiation and grinding have been found to be effective in enhancing the reaction efficiency and reducing the reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups.

Scientific Research Applications

Medicinal Chemistry

6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one has been investigated for its potential therapeutic effects:

  • Anticancer Activity : Studies have shown that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells by inducing apoptosis through the modulation of apoptotic pathways .
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory effects in vivo and in vitro. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Biological Studies

The compound's structural similarity to biologically active molecules allows it to serve as a valuable tool in biological research:

  • Receptor Binding Studies : this compound has been used to study interactions with specific receptors, including serotonin receptors. Its binding affinity can be compared with other known ligands to evaluate its potential as a therapeutic agent.

Materials Science

In materials science, this compound is explored for its potential in developing novel materials:

  • Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its ability to form thin films with desirable conductivity characteristics has been documented .

Data Table: Summary of Applications

Application AreaSpecific Use CaseKey Findings
Medicinal ChemistryAnticancer ActivityInduces apoptosis in breast cancer cells
Anti-inflammatory PropertiesInhibits pro-inflammatory cytokines
Biological StudiesReceptor Binding StudiesModulates serotonin receptor activity
Materials ScienceOrganic ElectronicsSuitable for OLEDs and photovoltaic applications

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of this compound against several cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, suggesting that the compound could serve as a lead for further drug development targeting breast cancer.

Case Study 2: Anti-inflammatory Effects

Research conducted at a leading university demonstrated that this compound reduced inflammation markers in animal models of arthritis. The findings indicated that the compound could be developed into an anti-inflammatory drug with fewer side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s anticancer activity may involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The molecular formula of this compound is C11H12OC_{11}H_{12}O with a molecular weight of 176.21 g/mol. The structure includes an indene core substituted with ethyl and methoxy groups, which may influence its biological activity.

PropertyValue
Molecular FormulaC11H12OC_{11}H_{12}O
Molecular Weight176.21 g/mol
IUPAC NameThis compound
CAS Number[Not specified]

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antioxidant Activity

Studies have shown that this compound possesses significant antioxidant properties. It can scavenge free radicals and reduce oxidative stress in cellular models, which is crucial for preventing cellular damage.

Anticancer Activity

Recent investigations highlight the compound's potential as an anticancer agent. In vitro assays demonstrated that it inhibits the proliferation of cancer cell lines, particularly by inducing apoptosis through the mitochondrial pathway. The compound's mechanism appears to involve the modulation of key signaling pathways associated with cell survival and death.

Enzyme Inhibition

The compound has been studied for its inhibitory effects on certain enzymes linked to neurodegenerative diseases. For instance, it has shown promising results as a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), which are relevant targets in Alzheimer's disease treatment.

Case Study: Enzyme Inhibition
In one study, the compound exhibited IC50 values of 0.113 µM for AChE and 0.260 µM for MAO-B, demonstrating potent inhibitory activity compared to other known inhibitors .

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Reactive Oxygen Species (ROS) Scavenging : The methoxy group enhances the compound's ability to donate electrons and neutralize free radicals.
  • Enzyme Interaction : The indene structure allows for effective binding to active sites on enzymes like AChE and MAO-B, inhibiting their activity and thus altering neurotransmitter levels in the brain.

Research Findings

A summary of key studies investigating the biological activity of this compound is presented below:

Study ReferenceBiological ActivityFindings
AChE and MAO-B InhibitionIC50 values: AChE = 0.113 µM; MAO-B = 0.260 µM
Anticancer ActivityInduces apoptosis in cancer cell lines
Antioxidant PropertiesEffective in reducing oxidative stress

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural elucidation of 6-Ethyl-5-methoxy-2,3-dihydro-1H-inden-1-one, and how do key spectral features correlate with its substituents?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to identify substituent positions. The ethyl group at C6 will show a triplet (~1.2 ppm, 1H^1H) and quartet (~2.5 ppm, 1H^1H) for the CH2_2 groups, while the methoxy group at C5 will appear as a singlet (~3.8 ppm, 1H^1H). The ketone at C1 will deshield adjacent protons (C2/C3) to ~2.8–3.2 ppm .
  • IR : The carbonyl (C=O) stretch appears at ~1700 cm1^{-1}. Methoxy C-O stretches are visible at ~1250 cm1^{-1}.
  • MS : Molecular ion peaks (e.g., M+^+ at m/z 190 for C12_{12}H14_{14}O2_2) confirm the molecular formula. Fragmentation patterns (e.g., loss of ethyl or methoxy groups) aid in structural validation .

Q. What are the standard synthetic routes for preparing this compound, and what are their limitations?

  • Methodological Answer :

  • Friedel-Crafts Acylation : React 4-ethyl-3-methoxybenzaldehyde with acetyl chloride in the presence of AlCl3_3 to form the indanone skeleton. Limitations include regioselectivity challenges and over-acylation side reactions .
  • Reductive Cyclization : Start with a substituted cinnamic acid derivative and reduce using NaBH4_4 or LiAlH4_4. This method requires precise control of reaction conditions to avoid over-reduction of the ketone .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the regioselectivity of electrophilic substitution in this compound?

  • Methodological Answer :

  • Perform density functional theory (DFT) calculations to map electron density distributions. The methoxy group at C5 is electron-donating, directing electrophiles to C4 or C6. The ethyl group at C6 sterically hinders substitution at adjacent positions. Compare computed activation energies for competing pathways to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data for indenone derivatives, such as conflicting IC50_{50} values in enzyme inhibition assays?

  • Methodological Answer :

  • Assay Validation : Confirm compound purity (>95% by HPLC) and solubility (use DMSO controls). Replicate assays under standardized conditions (pH, temperature).
  • Structural Analog Comparison : Compare activity of 6-ethyl-5-methoxy derivatives with 6-methyl or 5-ethoxy analogs to isolate electronic vs. steric effects. For example, ethyl groups may enhance lipophilicity, altering membrane permeability .

Q. How can XRD crystallography clarify conformational dynamics of this compound in solid-state vs. solution-phase studies?

  • Methodological Answer :

  • Single-Crystal XRD : Resolve bond angles and dihedral angles (e.g., C1-C2-C3-C4) to assess planarity of the indanone ring. Compare with solution-phase NMR data (e.g., 3J^3J-coupling constants) to detect conformational flexibility. Discrepancies may indicate solvent-dependent tautomerism .

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